

# The Anxiolytic Agent BNC210: A Deep Dive into its Discovery and Clinical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | WYC-210   |
| Cat. No.:      | B10824839 |

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

BNC210 (also known as soclenicant) is a novel, first-in-class anxiolytic agent currently in late-stage clinical development for the treatment of anxiety-related disorders. Developed by Bionomics, BNC210 is a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor ( $\alpha 7$  nAChR). This unique mechanism of action offers the potential for a non-sedating, non-addictive treatment for conditions such as Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD), addressing significant unmet needs in the current therapeutic landscape. This technical guide provides a comprehensive overview of the discovery, preclinical characterization, and clinical development of BNC210, with a focus on its pharmacological properties, key experimental data, and the methodologies employed in its evaluation.

## Introduction: The Unmet Need in Anxiety Treatment

Anxiety disorders are among the most prevalent psychiatric conditions worldwide, imposing a significant burden on individuals and healthcare systems.<sup>[1][2]</sup> Current first-line treatments, such as selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines, are often limited by delayed onset of action, undesirable side effects including sedation and cognitive impairment, and the potential for dependence.<sup>[1][2]</sup> This has driven the search for novel therapeutic agents with improved efficacy and tolerability profiles. BNC210 has emerged as a

promising candidate, offering a distinct mechanism of action that targets the cholinergic system's role in anxiety modulation.[\[1\]](#)[\[2\]](#)

## Discovery and Preclinical Development

### Chemical Structure and Properties

BNC210 is chemically described as a dipeptide of the amino acids L-tryptophan and L-isoleucine.[\[3\]](#) Its development arose from a phenotypic screening program aimed at identifying non-sedating anxiolytic compounds.[\[4\]](#)[\[5\]](#)

### Mechanism of Action: Negative Allosteric Modulation of the $\alpha 7$ nAChR

BNC210 acts as a selective negative allosteric modulator of the  $\alpha 7$  nicotinic acetylcholine receptor.[\[3\]](#)[\[6\]](#)[\[7\]](#) It does not directly compete with the endogenous ligand acetylcholine but instead binds to an allosteric site on the receptor, reducing the probability of the ion channel opening in response to agonist binding.[\[1\]](#)[\[8\]](#) This modulatory action dampens the excitatory signaling mediated by the  $\alpha 7$  nAChR, which is expressed on GABAergic and glutamatergic interneurons in brain regions critical for anxiety and fear processing, such as the amygdala and hippocampus.[\[9\]](#)

### Preclinical Pharmacology

BNC210 has demonstrated a compelling anxiolytic profile in various rodent models of anxiety without inducing sedation or motor impairment.[\[4\]](#)[\[5\]](#)[\[9\]](#) Key preclinical findings are summarized in the table below.

| Preclinical Model      | Species | Key Findings                                                                         | Reference |
|------------------------|---------|--------------------------------------------------------------------------------------|-----------|
| Mouse Light-Dark Box   | Mouse   | Increased time spent in the light compartment, indicative of anxiolytic activity.    | [4][5]    |
| Rat Elevated Plus Maze | Rat     | Increased time spent in and entries into the open arms.                              | [7]       |
| Mouse Open Field Test  | Mouse   | No significant effects on locomotor activity, indicating a lack of sedative effects. | [4][5]    |

## Clinical Development

BNC210 has undergone extensive clinical evaluation in Phase 1, 2, and now Phase 3 trials for various anxiety and stressor-related disorders.

## Pharmacokinetics

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of BNC210. An oral solid tablet formulation has been developed to improve upon an earlier liquid suspension, showing enhanced bioavailability and more consistent absorption that is not dependent on food intake.[10][11][12]

| Pharmacokinetic Parameter             | Value                                                 | Reference |
|---------------------------------------|-------------------------------------------------------|-----------|
| Half-life (T-Half)                    | ~5.5 - 6.2 hours                                      | [7][8]    |
| Time to Maximum Concentration (T-Max) | 2.5 - 4 hours                                         | [8]       |
| Plasma Protein Binding                | 70 - 88%                                              | [3][8]    |
| Metabolism                            | Does not significantly interfere with CYP450 enzymes. | [7][8]    |

## Phase 1 Clinical Trials

Multiple Phase 1 studies in healthy volunteers have established the safety and tolerability of BNC210. These trials demonstrated that BNC210 does not cause sedation, cognitive impairment, or addiction potential, distinguishing it from benzodiazepines.[10][12][13][14] Target engagement was confirmed through a nicotine shift assay using quantitative electroencephalography (qEEG).[10][12][13]

## Phase 2 Clinical Trials

BNC210 has been evaluated in several Phase 2 trials for Generalized Anxiety Disorder (GAD), Social Anxiety Disorder (SAD), Post-Traumatic Stress Disorder (PTSD), and agitation in the elderly.

A Phase 2a study in patients with GAD utilized functional magnetic resonance imaging (fMRI) to assess the effects of BNC210 on brain activity. The study demonstrated that a low dose of BNC210 reduced amygdala reactivity to fearful faces, comparable to the active control lorazepam.[8][9][15] Furthermore, BNC210 was shown to reduce functional connectivity between the amygdala and the anterior cingulate cortex, a key circuit involved in the regulation of anxious responses.[9][15]

The PREVAIL study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy of BNC210 in the acute treatment of SAD.[16][17] While the study did not meet its primary endpoint based on the Subjective Units of Distress Scale (SUDS) during a public speaking challenge, post-hoc analyses revealed encouraging trends and a statistically significant reduction in anxiety when BNC210 doses and different phases of the

challenge were combined.[1][9][13][18] The findings, along with a favorable safety profile, supported the progression of BNC210 to Phase 3 trials for SAD.[1]

---

PREVAIL Study (NCT05193409) - Key Data

---

|                         |                                                                                             |
|-------------------------|---------------------------------------------------------------------------------------------|
| Indication              | Social Anxiety Disorder (SAD)                                                               |
| Phase                   | 2                                                                                           |
| Number of Patients      | 151                                                                                         |
| Treatment Arms          | 225 mg BNC210, 675 mg BNC210, Placebo                                                       |
| Primary Endpoint        | Change from baseline in SUDS during a public speaking challenge.                            |
| Primary Endpoint Result | Not statistically significant.                                                              |
| Post-Hoc Analysis       | Nominally statistically significant reduction in SUDS with combined BNC210 doses (p=0.044). |
| Safety                  | Favorable safety and tolerability profile.                                                  |
| Reference               | [1][16]                                                                                     |

---

The ATTUNE study was a Phase 2b, double-blind, placebo-controlled trial that evaluated the efficacy of BNC210 as a monotherapy for PTSD.[8][19][20] The trial successfully met its primary endpoint, demonstrating a statistically significant reduction in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score at 12 weeks compared to placebo.[8][20] Statistically significant improvements were also observed in secondary endpoints, including measures of depression and sleep.[8][19][20]

## ATTUNE Study - Key Data

|                         |                                                                                                                                                                                                                                                      |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Indication              | Post-Traumatic Stress Disorder (PTSD)                                                                                                                                                                                                                |
| Phase                   | 2b                                                                                                                                                                                                                                                   |
| Number of Patients      | 212                                                                                                                                                                                                                                                  |
| Treatment               | 900 mg BNC210 twice daily or Placebo for 12 weeks.                                                                                                                                                                                                   |
| Primary Endpoint        | Change in CAPS-5 total symptom severity score from baseline to Week 12.                                                                                                                                                                              |
| Primary Endpoint Result | Statistically significant reduction (p=0.048). <a href="#">[8]</a><br><a href="#">[20]</a>                                                                                                                                                           |
| Secondary Endpoints     | Statistically significant improvements in depressive symptoms (MADRS, p=0.040) and sleep (ISI, p=0.041). <a href="#">[8]</a> <a href="#">[20]</a>                                                                                                    |
| Safety                  | Well-tolerated; most common adverse events were headache, nausea, and fatigue. An increase in hepatic enzymes was observed in some patients but was not associated with hepatic injury. <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[20]</a> |
| Reference               | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[21]</a>                                                                                                                           |

Phase 2 trials of BNC210 have also been conducted in patients with PTSD (RESTORE study - NCT02933606) and in elderly patients with agitation (NCT03548194).[\[8\]](#)[\[22\]](#) The company reported that these earlier trials did not meet their primary endpoints.[\[22\]](#)

## Phase 3 Clinical Program

Following the encouraging results from the PREVAIL and ATTUNE studies, Bionomics has advanced BNC210 into Phase 3 development for Social Anxiety Disorder. The company also plans to initiate a Phase 3 study for PTSD.[\[19\]](#)

## Experimental Protocols

## Preclinical Behavioral Assays



[Click to download full resolution via product page](#)

This test is based on the innate aversion of mice to brightly lit areas.[23]

- Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment.[23]
- Procedure: Mice are placed in the light compartment and allowed to explore the apparatus for a defined period (e.g., 20 minutes).[24] BNC210 or vehicle is administered orally prior to testing.
- Measures: The primary measures of anxiolytic activity are the time spent in the light compartment and the number of transitions between the two compartments.[23]

The EPM is a widely used assay for anxiety-like behavior in rodents.[3][25]

- Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[3][25][26]
- Procedure: Rats are placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes).[26] BNC210 or vehicle is administered prior to the test.
- Measures: Anxiolytic effects are indicated by an increase in the time spent in the open arms and the number of entries into the open arms.[3][25]

## In Vitro Electrophysiology

The activity of BNC210 on the  $\alpha 7$  nAChR was characterized using patch-clamp electrophysiology.

- Cell Line: GH4C1 cells stably expressing either rat or human  $\alpha 7$  nAChRs.[10]
- Procedure: Whole-cell patch-clamp recordings are performed. BNC210 is applied to the cells, and its effect on the currents evoked by an  $\alpha 7$  nAChR agonist (e.g., acetylcholine, PNU-282987) is measured.[10][27]
- Measures: The concentration of BNC210 that inhibits 50% of the agonist-evoked current (IC<sub>50</sub>) is determined. BNC210's lack of agonist activity is confirmed by its inability to elicit a current on its own.[10][27]

## Clinical Study Protocols

- Design: A double-blind, placebo- and active-controlled (lorazepam), four-way crossover study.[14]
- Participants: Patients with a diagnosis of GAD.[14]
- Procedure: Participants receive a single dose of BNC210, lorazepam, or placebo before undergoing fMRI scanning. During the scan, they perform tasks designed to engage anxiety-related brain circuits, such as an emotional faces task.
- Measures: The primary outcomes are changes in cerebral perfusion and task-related brain activity, particularly in the amygdala and its connectivity with the prefrontal cortex.[14]
- Design: A randomized, double-blind, placebo-controlled, parallel-group study.[16][17]
- Participants: Patients with a diagnosis of SAD.[16]
- Procedure: Participants receive a single oral dose of BNC210 or placebo approximately one hour before a simulated public speaking challenge. The challenge involves a preparation period followed by delivering a speech.[16][17][28]
- Measures: The primary endpoint is the self-reported anxiety level measured by the Subjective Units of Distress Scale (SUDS) during the speaking task.[16][17]

## Signaling Pathway and Neural Circuitry

BNC210's anxiolytic effects are believed to be mediated by its modulation of key neural circuits implicated in fear and anxiety. By negatively modulating the  $\alpha 7$  nAChR, BNC210 reduces neuronal excitability in the amygdala. This, in turn, is thought to normalize the hyperactive connectivity between the amygdala and the anterior cingulate cortex, a circuit that is often dysregulated in anxiety disorders.



[Click to download full resolution via product page](#)

## Conclusion and Future Directions

BNC210 represents a significant advancement in the development of novel anxiolytics. Its unique mechanism of action, favorable safety and tolerability profile, and demonstrated efficacy in a Phase 2b trial for PTSD position it as a promising future treatment option. The ongoing Phase 3 program in Social Anxiety Disorder and the planned Phase 3 trial in PTSD will be critical in further establishing its clinical utility. The development of BNC210 highlights the potential of targeting the cholinergic system for the treatment of anxiety and stressor-related disorders, offering hope for patients underserved by current therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BNC210: an investigational  $\alpha$ 7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated plus maze protocol [protocols.io]
- 4. medpagetoday.com [medpagetoday.com]
- 5. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]
- 9. Bionomics reports topline results in PREVAIL study of BNC210 - Biotech [biotechdispatch.com.au]
- 10. neurofit.com [neurofit.com]
- 11. Positive BNC210 7-Day Dosing Pharmacokinetic Study Exceeds Blood Exposure Projected for Phase 2b PTSD Trial [prnewswire.com]
- 12. researchgate.net [researchgate.net]
- 13. Bionomics Reports Topline Results in PREVAIL Phase 2 Study of BNC210 in Social Anxiety Disorder - BioSpace [biospace.com]
- 14. Bionomics releases positive Phase I trial results of BNC210 for anxiety and depression - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Bionomics Receives FDA Clearance of IND for Evaluation of BNC210 in a Phase 2 Social Anxiety Disorder PREVAIL Study [prnewswire.com]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Bionomics Announces Positive Phase 2 ATTUNE Study Results for BNC210 in PTSD in NEJM Evidence [synapse.patsnap.com]
- 20. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) [prnewswire.com]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. tandfonline.com [tandfonline.com]
- 23. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MPD: JaxCC1: project protocol [phenome.jax.org]
- 25. researchgate.net [researchgate.net]
- 26. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. neurofit.com [neurofit.com]
- 28. Bionomics Reports Promising Full Results Analysis from PREVAIL Phase 2 Study of BNC210 Social Anxiety Disorder (SAD) - BioSpace [biospace.com]
- To cite this document: BenchChem. [The Anxiolytic Agent BNC210: A Deep Dive into its Discovery and Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10824839#discovery-and-development-of-bnc210>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)